molecular formula C7H5NOS B105590 Benziothiazolinone CAS No. 934-34-9

Benziothiazolinone

Cat. No. B105590
CAS RN: 934-34-9
M. Wt: 151.19 g/mol
InChI Key: YEDUAINPPJYDJZ-UHFFFAOYSA-N
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Description

Benzisothiazolinone (BIT) is a biocidal compound widely used in various industrial applications due to its antimicrobial properties. It is commonly found in products such as paints, varnishes, and cleaning agents, and is also used in the manufacture of disposable polyvinyl chloride (PVC) gloves . BIT has been recognized as an allergen and can cause allergic contact dermatitis, with cases reported in various occupations . Despite its utility, BIT's allergenic potential necessitates careful consideration in its use, especially in products that come into direct contact with the skin.

Synthesis Analysis

BIT and its derivatives can be synthesized through various chemical reactions. For instance, 5-benzoyl-3-isothiazolinones are produced by heating β-benzoylpropionamides with thionyl chloride . Additionally, palladium(II) and platinum(II) complexes with BIT have been synthesized, expanding the potential applications of BIT in coordination chemistry . These synthetic approaches allow for the exploration of BIT's properties and the development of new materials with biocidal functions.

Molecular Structure Analysis

The molecular structure of BIT involves a benzene ring fused with an isothiazolinone moiety, which is essential for its biocidal activity. The structure of BIT allows it to interact with various metal centers, forming complexes with palladium(II) and platinum(II) . The ability of BIT to coordinate with metals through its nitrogen atom opens up possibilities for creating new materials with enhanced properties.

Chemical Reactions Analysis

BIT is involved in several chemical reactions, including its interaction with monoacylglycerol lipase (MGL) enzymes. BIT derivatives have been shown to inhibit MGL by covalently interacting with regulatory cysteines on the enzyme, affecting its activity . Furthermore, BIT can undergo photodegradation, leading to a variety of degradation products with different chemical structures and potential toxicities .

Physical and Chemical Properties Analysis

The physical and chemical properties of BIT are influenced by its molecular structure and the presence of functional groups. Its photodegradation under UV-Vis irradiation has been studied, revealing that BIT can degrade into multiple photoproducts through processes such as isomerization, oxidation, and hydrolysis . The photodegradation kinetics and mechanisms are affected by factors such as pH and the presence of certain ions in the solution . The degradation products of BIT have been assessed for their toxicity, with some found to be potentially more toxic than BIT itself .

Scientific Research Applications

1. Agricultural Fungicide

Benziothiazolinone has been developed as a fungicide and is effectively used to control fungal diseases in various fruits, vegetables, and crops. For instance, its application in apples under good agricultural practices (GAP) conditions results in residues below the maximum residual limits, posing a low health risk to consumers (Chai et al., 2021). Similarly, it is used in citrus fruits, with a liquid chromatography-tandem mass spectrometry method developed for determining its residue levels in citrus (Liu et al., 2021).

2. Control of Mango Anthracnose

Benziothiazolinone has shown efficacy in controlling mango anthracnose, a significant disease affecting mango crops. Field experiments indicated that certain concentrations of benziothiazolinone are effective in controlling both mango leaf and fruit anthracnose (De-yong, 2013); (Zhong-wu, 2013).

3. Molecular Mechanism in Fungi

Benziothiazolinone derivatives, like benzimidazoles, are studied for their mechanism of action as fungicides. These studies reveal their role as specific inhibitors of microtubule assembly, acting by binding to the tubulin molecule. This understanding stems from fungal cell biology and molecular genetics research using benzimidazoles as tools (Davidse, 1986).

4. Antitumor Applications

Benzothiazole derivatives, closely related to benziothiazolinone, have shown potential in antitumor applications. For example, the development of the antitumor benzothiazole prodrug, Phortress, outlines its mechanism of action and its transition into clinical trials (Bradshaw & Westwell, 2004).

5. Bioisosteres in Medicinal Chemistry

The benzothiazolinone heterocycle and its bioisosteric surrogates have been noted for their capacity to mimic phenol or catechol in a metabolically stable template. These heterocycles have been used in a wide range of therapeutic applications, from analgesic anti-inflammatory compounds to antipsychotic and neuroprotective agents (Poupaert et al., 2005).

6. Antihypertensive Properties

Research on benzimidazole derivatives, which are structurally related to benziothiazolinone, has revealed their potential as antihypertensive agents. These compounds have shown high affinity for angiotensin II receptors and efficacy in controlling blood pressure (Ries et al., 1993).

Safety And Hazards

Benziothiazolinone is a moderate skin sensitizer . It is banned from use in personal care products in Europe but may still be found in products from other parts of the world . It can cause allergic contact dermatitis from paints . It is cytotoxic to lung cells and a known skin allergen in humans .

Future Directions

Benziothiazolinone is the first independently developed fungicide in China . It has been used to effectively control fungal diseases in a variety of fruits, vegetables, and crops . Future research will likely focus on its environmental impact, potential health risks, and alternative uses .

properties

IUPAC Name

3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5NOS/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDUAINPPJYDJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6061315
Record name Benzothiazolone
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Molecular Weight

151.19 g/mol
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Product Name

2(3H)-Benzothiazolone

CAS RN

934-34-9
Record name 2-Benzothiazolinone
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Synthesis routes and methods I

Procedure details

5-(3-Methylimidazo[1,2-? ? pyridin-2-yl)2-benzothiazolinone (1.07 g) was prepared in the substantially same manner as that of Example 2 from 5-(2-bromopropionyl)-2-benzothiazolinone (2.86 g) and 2-aminopyridine (2.8 g). mp.>290° C.(from aqueous ethanol),
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 2-amino-benzenethiol (10 g, 79.9 mmol) in THF (200 mL) at room temperature was added carbonyldiimidazole (14.3 g, 87.9 mmol) and the reaction solution stirred for 12 hours. Upon disappearance of starting material, the reaction solution was poured into 1N HCl (125 mL) and extracted with ethyl acetate (125 mL). The organic layer was dried over sodium sulfate and concentrated to give 1,3-benzothiazol-2(3H)-one as a white solid. MS (ES) m/z 152.1.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 3-[(1-piperazinyl)carbonylmethyl]-2-benzothiazolinone (3.0 g) in chloroform (50 ml) was added dropwise isoamyl nitrite (7.3 ml), for a period of 10 minutes below 20° C. The mixture was stirred for 18 hours at ambient temperature. Then, the reaction mixture was extracted with chloroform. The extract was washed with water, dried over magnesium sulfate and evaporated to give a crystalline product, which was recrystallized from a mixture of ethyl acetate and ethanol to give 3-[4-nitroso-1-piperazinyl)carbonylmethyl]-2-benzothiazolinone (2.54 g) as needles.
Name
3-[(1-piperazinyl)carbonylmethyl]-2-benzothiazolinone
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
Y Chai, R Liu, W He, F Xu, Z Chen, L Li, W Li… - International Journal of …, 2021 - mdpi.com
… dietary intake risk of benziothiazolinone based on the final … benziothiazolinone residues in apple and provide an effective analytical method for the determination of benziothiazolinone …
Number of citations: 7 www.mdpi.com
SU Youzhi, Z Jun, M Ru, LI Na, LI Yanmei, LUO Qiong - 农药学学报, 2016 - nyxxb.cn
… A method for the determination of benziothiazolinone in … Benziothiazolinone was determined by electrospray positive … good linearity for benziothiazolinone and the determination …
Number of citations: 5 www.nyxxb.cn
X Liu, B Song, X Jiang, Y Yang, P Lu… - International Journal of …, 2021 - Taylor & Francis
A quick, easy, cheap, effective, rugged and safe liquid chromatography-tandem mass spectrometry technology was used to determine benziothiazolinone in citrus. Orthogonal test and …
Number of citations: 4 www.tandfonline.com
XM Wang, QG Liu, DY Gong - Guizhou Agricultural Sciences, 2013 - cabdirect.org
… % benziothiazolinone 1 000× had the best control effect on mango leaf anthracnose when mango leaves began germinating and 1.6% benziothiazolinone … effective benziothiazolinone …
Number of citations: 3 www.cabdirect.org
C Yida, L Rong, H Wei, X Fuliu, C Zenglong, L Li, L Wei… - 2021 - ir.ioz.ac.cn
… dietary intake risk of benziothiazolinone based on the final … benziothiazolinone residues in apple and provide an effective analytical method for the determination of benziothiazolinone …
Number of citations: 0 ir.ioz.ac.cn
JL Dang, ML Gleason, CK Niu, X Liu, YZ Guo… - Plant …, 2017 - Am Phytopath Society
… of tebuconazole and benziothiazolinone sharply inhibited … or a mixture of tebuconazole and benziothiazolinone at 20-day … + tebuconazole and benziothiazolinone were alternated, the …
Number of citations: 23 apsjournals.apsnet.org
YF Tang, DQ Yan, JR Yang, XJ Tie, L Liu… - Journal of West China …, 2014 - cabdirect.org
To select efficient fungicides for walnut plaster disease, the effects of sodium abietate, copper abietate, benziothiazolinone, mancozeb and white coating agent were tested. The results …
Number of citations: 0 www.cabdirect.org
JL Dang, ZC Ma, R Zhang, YZ Guo, MQ Zhu… - Journal of Northwest A …, 2015 - cabdirect.org
… Under the concentration of 37.5 µg/mL, benziothiazolinone had good action against tested … Conclusion: Polyoxin, TF 120, benziothiazolinone and JS 399-19 had different effects against …
Number of citations: 1 www.cabdirect.org
Z Zhao, Q Ge, Y Niu, F Zhang - Agrochemicals, 2015
Number of citations: 6
F Yu, W Liu, L Qi - Agrochemicals, 2009
Number of citations: 5

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